4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one
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Description
4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
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Biological Activity
4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Chromene Compounds
Chromenes are heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific compound possesses an ethyl(2-hydroxyethyl)amino side chain that may influence its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways. This leads to cell cycle arrest and subsequent cell death .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .
- Anti-inflammatory Effects : Chromene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. The results indicated that this compound induced significant apoptosis in breast and colon cancer cells through the activation of caspases 3 and 7 .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .
- Structure-Activity Relationship (SAR) : Research into the SAR of chromene derivatives revealed that modifications in the side chains significantly affect their biological potency. The presence of hydroxyl groups and ethylamine moieties enhances solubility and bioactivity, making this compound particularly promising for further development .
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | , |
Antimicrobial | Disrupts cell membranes | , |
Anti-inflammatory | Inhibits COX and LOX |
Table 2: MIC Values Against Pathogens
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Properties
IUPAC Name |
4-[[ethyl(2-hydroxyethyl)amino]methyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-17(5-6-18)10-13-9-15(19)20-16-12(3)7-11(2)8-14(13)16/h7-9,18H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZMQNINIDYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C(C=C(C=C12)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.